N-(4-PHENYLBUTYL)-3-({2-[(4-PHENYLBUTYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Overview
Description
N-(4-PHENYLBUTYL)-3-({2-[(4-PHENYLBUTYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes phenylbutyl groups and a carbamoyl ethyl sulfanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENYLBUTYL)-3-({2-[(4-PHENYLBUTYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-phenylbutylamine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with 2-[(4-phenylbutyl)carbamoyl]ethyl sulfanyl propanoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-PHENYLBUTYL)-3-({2-[(4-PHENYLBUTYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-PHENYLBUTYL)-3-({2-[(4-PHENYLBUTYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-PHENYLBUTYL)-3-({2-[(4-PHENYLBUTYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(4-phenylbutyl)butanamide
- N-(4-Phenylbutyl)aniline
Uniqueness
N-(4-PHENYLBUTYL)-3-({2-[(4-PHENYLBUTYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-[3-oxo-3-(4-phenylbutylamino)propyl]sulfanyl-N-(4-phenylbutyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2S/c29-25(27-19-9-7-15-23-11-3-1-4-12-23)17-21-31-22-18-26(30)28-20-10-8-16-24-13-5-2-6-14-24/h1-6,11-14H,7-10,15-22H2,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJZGIOTQRNQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CCSCCC(=O)NCCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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